The most prominent research application identified for 5-Chloro-2-nitrobenzonitrile is its potential use in studying Glutathione S-transferases (GSTs). GSTs are enzymes found in various organisms that play a vital role in detoxification by conjugating harmful substances with glutathione, a cellular antioxidant.
A study published by Sigma-Aldrich suggests that 2-Chloro-5-nitrobenzonitrile (an isomer of 5-Chloro-2-nitrobenzonitrile) can effectively conjugate with rat GST isoenzymes. This property makes it a potential alternative model substrate for research on GSTs [].
5-Chloro-2-nitrobenzonitrile is an organic compound belonging to the class of aromatic nitriles. It is a derivative of benzonitrile, with a chlorine atom substituted at the 5th position and a nitro group (NO2) at the 2nd position of the benzene ring []. Limited information is available regarding its natural occurrence or specific applications. However, research suggests its potential as an intermediate in the synthesis of other valuable compounds due to the presence of reactive functional groups (nitrile and nitro).
The electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic substitution reactions. This could allow for the introduction of various functional groups at specific positions on the ring.
The nitro group can be reduced to an amine group under appropriate reaction conditions. This transformation can be achieved using various reducing agents.
Irritant